molecular formula C19H13BrN4OS B2397489 N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide CAS No. 691884-01-2

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide

Cat. No.: B2397489
CAS No.: 691884-01-2
M. Wt: 425.3
InChI Key: HAOLAWAWXBCDNB-CIAFOILYSA-N
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Description

“N’-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide” is a complex organic compound . It contains an imidazo[2,1-b][1,3]thiazole ring, which is known to have diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate bromo ketones with 2-amino-5-substituted-1,3,4-thiadiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are often carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .


Physical and Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A in Mtb . Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on the metabolism of the bacterium, potentially leading to its death.

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis . The impact of these properties on the compound’s bioavailability would need to be determined through further experimental studies.

Result of Action

The compound has shown significant activity against Mtb . Specifically, one derivative of the compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb at relatively low concentrations.

Future Directions

Future research could focus on the pharmacological activities of newly synthesized derivatives of this compound . There is potential for these compounds to be used in the treatment of various diseases, given the broad range of biological activities associated with the thiazole ring .

Properties

IUPAC Name

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-16(24-10-11-26-19(24)22-17)12-21-23-18(25)14-4-2-1-3-5-14/h1-12H,(H,23,25)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOLAWAWXBCDNB-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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